Samarium (153Sm) lexidronam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Samarium Sm 153 lexidronam is a radioactive medication used to treat pain caused by cancer that has spread to the bone. It is a radiopharmaceutical. Radiopharmaceuticals are radioactive agents that may be used to diagnose some diseases by studying the function of the body's organs or to treat certain diseases.Samarium Sm 153 lexidronam is used to help relieve the bone pain that may occur with certain kinds of cancer. The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain.

特性

Key on ui mechanism of action |

Samarium Sm 153 lexidronam targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor. The drug goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites resulting in relief of pain. The onset of pain relief was experienced as early as one week in the majority of patients. |

|---|---|

CAS番号 |

122575-21-7 |

分子式 |

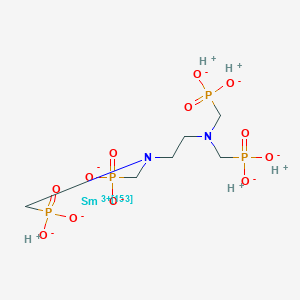

C6H17N2O12P4Sm |

分子量 |

586.02 g/mol |

IUPAC名 |

[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate;samarium-153(3+) |

InChI |

InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3 |

InChIキー |

JSTADIGKFYFAIY-GJNDDOAHSA-K |

SMILES |

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3] |

異性体SMILES |

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[153Sm+3] |

正規SMILES |

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[Sm+3] |

同義語 |

153Sm-EDTMP Quadramet samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21) samarium (153Sm) lexidronam samarium ethylenediaminetetramethylenephosphonate samarium Sm-153 lexidronam samarium-153 lexidronam samarium-153-EDTMP Sm-EDTMP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)